N-cyclopropylquinoline-2-carboxamide
Overview
Description
N-cyclopropylquinoline-2-carboxamide is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that have a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropylquinoline-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally benign catalysts, such as montmorillonite K-10, can enhance the efficiency of the synthesis while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropylquinoline-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and water radical cations.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
N-cyclopropylquinoline-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropylquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA synthesis, leading to the disruption of cellular processes and ultimately cell death. This mechanism is similar to that of other quinoline derivatives, which are known to inhibit DNA gyrase and topoisomerase IV .
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar chemical properties.
4-Hydroxy-2-quinolones: Compounds with hydroxyl groups that exhibit unique biological activities.
Quinoline N-oxides: Oxidized derivatives with distinct reactivity and applications.
Uniqueness: N-cyclopropylquinoline-2-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.
Properties
IUPAC Name |
N-cyclopropylquinoline-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(14-10-6-7-10)12-8-5-9-3-1-2-4-11(9)15-12/h1-5,8,10H,6-7H2,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZJPQGXHRNIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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